2-Fluoro-4-hydroxybenzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-4-hydroxybenzoic acid and its derivatives involves multistep chemical processes that often start from commercially available substrates. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block for solid-phase synthesis, leading to various nitrogenous heterocycles (Soňa Křupková et al., 2013). Another study reports on the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid through a series of reactions including carboxyl group protection, diazotization, iodosubstitution, and deprotection (Zhao Haoyu et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-hydroxybenzoic acid and its complexes can be elucidated through X-ray crystallography and other spectroscopic methods. The structure is characterized by the presence of fluorine and hydroxy groups, which influence the electronic and spatial configuration of the molecule, affecting its reactivity and properties. For instance, lanthanide complexes with 4-fluorobenzoic acid have been synthesized, demonstrating interesting structural features and luminescence properties (Li Li et al., 2015).
Chemical Reactions and Properties
2-Fluoro-4-hydroxybenzoic acid participates in various chemical reactions, forming diverse compounds with potential applications. Its reactivity can be harnessed to create co-crystals, as seen with 4,4'-bipyridine and 4-hydroxybenzoic acid, which exhibit synthon polymorphism and pseudopolymorphism, indicating a versatile potential for the design of materials with specific properties (Arijita Mukherjee & G. Desiraju, 2011).
Scientific Research Applications
Analytical Chemistry : A study by Watanabe and Imai (1981) discusses how 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole enhances the sensitivity of high-performance liquid chromatography for detecting amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).
Environmental Microbiology : Research by Londry and Fedorak (1993) and others demonstrates the impact of fluorophenols and fluorobenzoates on microbial processes. For instance, fluorophenols can inhibit phenol degradation in methanogenic cultures (Londry & Fedorak, 1993), and Sphingomonas sp. HB-1 can degrade 3-fluorobenzoate (Boersma et al., 2004).
Chemical Synthesis : Schlosser (2005) developed a method for regiochemically exhaustive functionalization of aromatic and heterocyclic substrates, which can be applied to synthesize a wide range of compounds for therapeutic or pesticidal applications (Schlosser, 2005). Additionally, 4-Hydroxybenzoic acid (4-HBA), a structurally similar compound, serves as an intermediate for producing various bioproducts (Wang et al., 2018).
Antioxidant Research : The antioxidant behavior of 4-hydroxybenzoates, similar in structure to 2-Fluoro-4-hydroxybenzoic Acid, is influenced by the number and position of hydroxyl groups, essential for their antioxidant properties (Tyrakowska et al., 1999).
Pharmaceutical and Cosmetic Applications : Jewell et al. (2007) explored the dermal absorption and hydrolysis of parabens, which are esters of para-hydroxybenzoic acid, in human and minipig skin, indicating relevance in topical applications (Jewell et al., 2007).
Environmental Science : Studies such as those by Genthner et al. (1989) show the anaerobic transformation of phenol derivatives into benzoates, shedding light on environmental degradation pathways of similar compounds (Genthner et al., 1989).
Safety And Hazards
Future Directions
As a biochemical reagent, 2-Fluoro-4-hydroxybenzoic Acid has potential applications in life science related research . Its para-positioning of carboxylic acid and hydroxy makes it preferred for synthesising mesogens used in liquid crystal .
Relevant Papers There are several papers and technical documents related to 2-Fluoro-4-hydroxybenzoic Acid available for further reading .
properties
IUPAC Name |
2-fluoro-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWTWYULZRDBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382637 | |
Record name | 2-Fluoro-4-hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-hydroxybenzoic Acid | |
CAS RN |
65145-13-3 | |
Record name | 2-Fluoro-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65145-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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